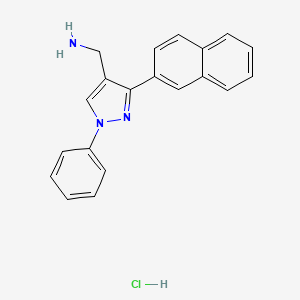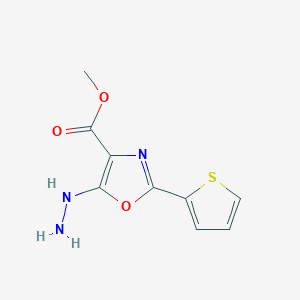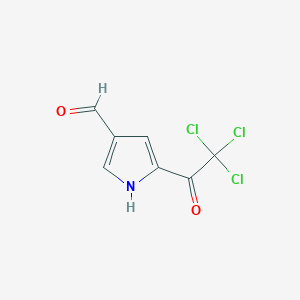
Lithium;hydroxy-(3-methylphenyl)borinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;hydroxy-(3-methylphenyl)borinate: is an organoboron compound that features a lithium cation and a boronate anion with a hydroxy group and a 3-methylphenyl substituent Organoboron compounds are widely recognized for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
-
Lithiation of 3-Methylphenol:
Reagents: 3-Methylphenol, n-Butyllithium
Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) at low temperatures (around -78°C) to prevent side reactions.
Process: 3-Methylphenol is treated with n-Butyllithium to form the corresponding lithium salt.
-
Boronation:
Reagents: Lithium salt of 3-Methylphenol, Boron trihalide (e.g., Boron trifluoride etherate)
Conditions: The reaction is conducted at room temperature.
Process: The lithium salt of 3-Methylphenol reacts with boron trihalide to form the boronate ester.
Industrial Production Methods:
Industrial production of Lithium;hydroxy-(3-methylphenyl)borinate typically involves large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
-
Oxidation:
Reagents: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Conditions: Mild to moderate temperatures.
Products: Oxidation of the hydroxy group can lead to the formation of boronic acids or borate esters.
-
Reduction:
Reagents: Reducing agents like lithium aluminum hydride.
Conditions: Typically carried out at low temperatures.
Products: Reduction can convert the boronate ester to the corresponding borane.
-
Substitution:
Reagents: Halogenating agents or nucleophiles.
Conditions: Varies depending on the reagent.
Products: Substitution reactions can replace the hydroxy group with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, sodium periodate.
Reducing Agents: Lithium aluminum hydride.
Halogenating Agents: Thionyl chloride, phosphorus tribromide.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products:
Boronic Acids: Formed through oxidation.
Boranes: Formed through reduction.
Substituted Boronates: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Cross-Coupling Reactions: Used as a reagent in Suzuki-Miyaura coupling to form carbon-carbon bonds.
Catalysis: Acts as a catalyst or catalyst precursor in various organic transformations.
Biology:
Drug Development: Potential use in the synthesis of boron-containing pharmaceuticals.
Bioconjugation: Used in the modification of biomolecules for research and therapeutic purposes.
Medicine:
Boron Neutron Capture Therapy (BNCT): Investigated for its potential in cancer treatment due to its boron content.
Industry:
Materials Science: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Sensors: Employed in the creation of chemical sensors for detecting various analytes.
Wirkmechanismus
Mechanism:
Cross-Coupling Reactions: In Suzuki-Miyaura coupling, the boronate ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond.
Oxidation and Reduction: The hydroxy group can be oxidized or reduced, altering the electronic properties of the boronate ester and enabling further functionalization.
Molecular Targets and Pathways:
Palladium Catalysts: In cross-coupling reactions, the boronate ester interacts with palladium catalysts to facilitate bond formation.
Oxidizing and Reducing Agents: The hydroxy group serves as a reactive site for oxidation and reduction reactions.
Vergleich Mit ähnlichen Verbindungen
-
Phenylboronic Acid:
Comparison: Lacks the lithium cation and hydroxy group, making it less versatile in certain reactions.
Uniqueness: Lithium;hydroxy-(3-methylphenyl)borinate offers additional reactivity due to the hydroxy group.
-
3-Methylphenylboronic Acid:
Comparison: Similar aromatic structure but lacks the lithium cation.
Uniqueness: The presence of lithium enhances the compound’s reactivity and solubility.
-
Lithium Phenylboronate:
Comparison: Similar lithium cation but lacks the 3-methyl substituent.
Uniqueness: The 3-methyl group provides steric and electronic effects that influence reactivity.
Uniqueness:
This compound is unique due to its combination of a lithium cation, hydroxy group, and 3-methylphenyl substituent. This combination imparts distinct reactivity and solubility properties, making it valuable in various chemical and industrial applications.
Eigenschaften
IUPAC Name |
lithium;hydroxy-(3-methylphenyl)borinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BO2.Li/c1-6-3-2-4-7(5-6)8(9)10;/h2-5,9H,1H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRZRJMEWUIBPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].B(C1=CC(=CC=C1)C)(O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BLiO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[4-(4-Fluorophenoxy)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B8073682.png)
![5-phenyl-2-thiophen-2-yl-6H-[1,3]oxazolo[4,5-d]pyrimidin-7-one](/img/structure/B8073688.png)
![5-[2-Chloro-4-(4-fluoro-phenoxy)-phenyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B8073700.png)



![2,2-[(E)-1,2-Diazenediyl]Dipyridine](/img/structure/B8073720.png)
![Cyclopropanecarboxylic acid, 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl-, [1a,3a(Z)]-](/img/structure/B8073726.png)




